6-Amino-3-(2,4-diethoxyphenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Cyclization to form the pyran ring: This step often involves the use of aldehydes or ketones in the presence of a base.
Functional group modifications: Introduction of amino, ethoxy, and fluorophenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxy groups.
Reduction: Reduction reactions can modify the nitro or carbonyl groups present in the compound.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyranopyrazoles: Compounds with similar core structures but different substituents.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups with varying biological activities.
Uniqueness
6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H21FN4O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
6-amino-3-(2,4-diethoxyphenyl)-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21FN4O3/c1-3-29-15-9-10-16(18(11-15)30-4-2)21-20-19(13-5-7-14(24)8-6-13)17(12-25)22(26)31-23(20)28-27-21/h5-11,19H,3-4,26H2,1-2H3,(H,27,28) |
InChI Key |
WQCWNYIFMZTSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)F)OCC |
Origin of Product |
United States |
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